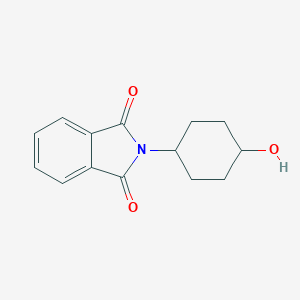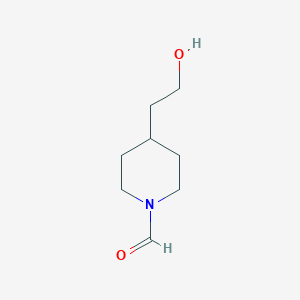
4-Ethenyl-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO4 It is a derivative of benzoic acid, featuring a nitro group at the 3-position and a vinyl group at the 4-position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-3-nitrobenzoic acid typically involves a multi-step process. One common method is the nitration of 4-vinylbenzoic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 3-position of the benzene ring .
Another approach involves the Wittig reaction, where 4-bromomethylbenzoic acid is first prepared from 4-methylbenzoic acid using N-bromosuccinimide and benzoyl peroxide. The resulting 4-bromomethylbenzoic acid is then subjected to a Wittig reaction with a suitable ylide to form 4-vinylbenzoic acid, which can subsequently be nitrated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly used.
Substitution: Reagents such as bromine (for bromination) or sulfuric acid and nitric acid (for nitration) are employed.
Major Products Formed
Oxidation: Products include carboxylic acids or aldehydes derived from the vinyl group.
Reduction: The major product is 3-amino-4-vinylbenzoic acid.
Substitution: Various substituted derivatives of this compound can be formed depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Ethenyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Materials Science: It is employed in the development of photoresponsive materials and nanostructures due to its ability to undergo polymerization and functionalization.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-3-nitrobenzoic acid depends on its chemical structure and the functional groups present. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring and the vinyl group. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations. The vinyl group allows for polymerization reactions, leading to the formation of complex polymeric structures .
Comparación Con Compuestos Similares
Similar Compounds
4-Vinylbenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the vinyl group, limiting its applications in polymer chemistry.
4-Nitrobenzoic acid: Similar to 4-Ethenyl-3-nitrobenzoic acid but with the nitro group at a different position, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the nitro and vinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields, making it a versatile compound for scientific research and industrial use.
Propiedades
Número CAS |
156098-55-4 |
|---|---|
Fórmula molecular |
C9H7NO4 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
4-ethenyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H7NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2,(H,11,12) |
Clave InChI |
WTKSNZKKULBDGF-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C=CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















